molecular formula C24H34Cl2N2O4 B2799709 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride CAS No. 1216498-62-2

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride

Cat. No.: B2799709
CAS No.: 1216498-62-2
M. Wt: 485.45
InChI Key: JXODLRUVTLMFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O4 and its molecular weight is 485.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-malarial Applications

Research has highlighted its potential as an anti-malarial agent. Structural analyses of derivatives with anti-malarial activity have shown the significance of certain molecular features in generating this activity. The molecular conformation and intermolecular hydrogen bonding play critical roles in its efficacy against malaria (Cunico et al., 2009).

Antibacterial and Antifungal Activities

A series of organotin(IV) derivatives of the compound have shown significant antibacterial and antifungal activity. These derivatives exhibit good cytotoxic activity against ovarian cancer cells, suggesting a broader pharmacological potential beyond anti-malarial applications (Shaheen et al., 2018).

Antidepressant Effects

Studies on derivatives have also pointed towards dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as a new class of antidepressants. These compounds show high nanomolar affinity for both activities, suggesting their effectiveness in treating depression (Martínez et al., 2001).

Anticancer Properties

Investigations into the compound's derivatives have revealed anti-bone cancer activity, highlighting the potential for developing novel cancer therapies. Molecular docking studies have been used to explore the binding sites for proteins associated with cancer, further emphasizing the compound's relevance in oncological research (Lv et al., 2019).

Modulation of Serotonergic Function

The compound has shown promise in modulating serotonergic function, suggesting its application in developing treatments for neuropsychiatric disorders. Its efficacy as a serotonin reuptake inhibitor and 5-HT1A receptor agonist has been demonstrated, which could lead to the development of effective dual-action antidepressant drugs (Romero et al., 2003).

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-phenylpropoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4.2ClH/c1-19(21-5-3-2-4-6-21)16-28-17-22(27)15-26-11-9-25(10-12-26)14-20-7-8-23-24(13-20)30-18-29-23;;/h2-8,13,19,22,27H,9-12,14-18H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXODLRUVTLMFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.